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2,2,5,5-Tetramethylcyclohexane-1,4-dione

Cat. No.: B023200
CAS No.: 86838-54-2
M. Wt: 168.23 g/mol
InChI Key: OTQZSPVHJYLKOL-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexane (B81311) Dione (B5365651) Chemistry

The chemistry of 2,2,5,5-Tetramethylcyclohexane-1,4-dione is best understood by comparing it to its parent molecule, 1,4-cyclohexanedione (B43130). 1,4-Cyclohexanedione is a versatile building block in organic synthesis, utilized in the preparation of a variety of more complex molecules. wikipedia.org It can undergo reactions such as condensation with malononitrile (B47326) to form intermediates for materials like tetracyanoquinodimethane (TCNQ). wikipedia.org

The introduction of four methyl groups at the 2 and 5 positions, as in this compound, significantly influences its reactivity and conformational preferences. The steric bulk of the four methyl groups hinders the approach of nucleophiles to the carbonyl carbons, potentially altering the course of reactions that are facile for the unsubstituted 1,4-cyclohexanedione.

The table below compares this compound with its parent compound and another isomer.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
1,4-CyclohexanedioneC₆H₈O₂112.13Unsubstituted cyclohexane dione
This compoundC₁₀H₁₆O₂168.23Four methyl groups at C2 and C5
1,2,4,5-TetramethylcyclohexaneC₁₀H₂₀140.27Fully saturated, no carbonyl groups
Data sourced from PubChem nih.govwikipedia.orgnih.gov

Historical Perspectives in Academic Literature

The synthesis of substituted cyclohexanediones has been a topic of interest in organic chemistry for many years. The parent compound, 1,4-cyclohexanedione, can be prepared through a two-step process starting from the condensation of diethyl succinate. wikipedia.org

The synthesis of 2,2,5,5-tetra-alkyl-cyclohexane-1,4-diones, including the tetramethyl derivative, has been described in the patent literature. A key method involves the alkylation of a 1,4-cyclohexanedione. google.com This process highlights the utility of the parent dione as a scaffold for creating more complex, sterically hindered molecules. These tetra-alkylated compounds have been noted for their potential as intermediates in the synthesis of other organic structures, such as cyclopropanic lactones with a cis configuration. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B023200 2,2,5,5-Tetramethylcyclohexane-1,4-dione CAS No. 86838-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethylcyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZSPVHJYLKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(CC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539118
Record name 2,2,5,5-Tetramethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86838-54-2
Record name 2,2,5,5-Tetramethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,5,5 Tetramethylcyclohexane 1,4 Dione and Derivatives

Established Synthetic Routes

Two principal strategies have been developed for the synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione: the cyclization of linear diketone precursors and the Friedel-Crafts alkylation of cyclohexane-1,4-dione.

Cyclization of Linear Diketone Precursors

This approach relies on the intramolecular cyclization of a suitable six-carbon diketone to form the desired cyclohexanedione ring. A key reaction in this category is the intramolecular aldol (B89426) condensation.

Intramolecular Aldol Condensation under Acidic Conditions

Dicarbonyl compounds, such as diketones, can undergo intramolecular aldol reactions in the presence of an acid or base to form stable five- or six-membered cyclic products. jove.com The mechanism of intramolecular aldol reactions is similar to that of their intermolecular counterparts, with the distinction that the nucleophilic enolate and the electrophilic carbonyl are part of the same molecule. openstax.orglibretexts.orgpressbooks.publibretexts.org This proximity often leads to faster reaction rates for intramolecular cyclizations. libretexts.orglibretexts.org

In the context of synthesizing a six-membered ring, a 1,5-diketone is a suitable precursor. openstax.orgpressbooks.publibretexts.orglibretexts.orglibretexts.org The reaction proceeds through the formation of an enol or enolate intermediate which then attacks the second carbonyl group. Subsequent dehydration leads to the formation of a cyclic α,β-unsaturated ketone. While aldol condensations can be catalyzed by either acids or bases, the use of acidic conditions is a viable pathway. organicchemistrytutor.comresearchgate.net

The stability of the resulting ring is a crucial factor determining the reaction's outcome. Intramolecular aldol reactions preferentially form five- and six-membered rings due to their lower ring strain compared to three- or four-membered rings. jove.comlibretexts.orglibretexts.orgorganicchemistrytutor.com

Role of 2,5-dimethylhexa-2,4-dienedioic acid as a Starting Material

While direct intramolecular aldol condensation of a saturated diketone is common, other precursors can be envisioned. For instance, (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid is a related C8-dicarboxylic acid. nih.gov Although not a direct precursor for an aldol condensation to the target molecule, its structural features are noteworthy. The corresponding hydrocarbon, 2,5-dimethyl-2,4-hexadiene, is a known compound. chemsrc.comnist.govnist.gov The synthesis of the target dione (B5365651) would require significant modification of this dienedioic acid, including reduction of the carboxylic acids and the double bonds, followed by oxidation.

A more direct, albeit hypothetical, linear precursor would be 2,2,5,5-tetramethylhexane-1,6-dial or a related diketone. The key challenge in such a synthesis would be the selective formation of this highly substituted linear chain.

Reaction Conditions and Yield Optimization

Friedel-Crafts Alkylation of Cyclohexane-1,4-dione

An alternative approach to constructing the target molecule is through the alkylation of a pre-existing cyclohexane-1,4-dione ring. google.comwikipedia.orgwikipedia.orgchemicalbook.com The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic and, in some cases, aliphatic systems. edubirdie.com

Sequential Alkylation Steps

This method would involve the sequential addition of four methyl groups to the cyclohexane-1,4-dione core. google.com The α-carbons to the carbonyl groups are the sites of alkylation. The reaction would likely proceed in a stepwise manner, requiring a strong base to generate the enolate(s) of cyclohexane-1,4-dione, followed by reaction with a methylating agent (e.g., methyl iodide).

The process would entail two successive dialkylations at the 2- and 5-positions. The first methylation would yield 2-methylcyclohexane-1,4-dione, followed by a second methylation to give 2,2-dimethylcyclohexane-1,4-dione. Subsequent deprotonation and methylation at the 5-position would lead to 2,2,5-trimethylcyclohexane-1,4-dione and finally this compound. A significant challenge in this approach is controlling the regioselectivity and avoiding over-alkylation or side reactions. The reactivity of the intermediate methylated diones may differ, requiring careful control of reaction conditions for each step.

Regioselectivity Considerations

In the synthesis of substituted cyclohexane-1,4-dione derivatives, achieving the desired regioselectivity is a critical challenge. The symmetrical nature of the cyclohexane-1,4-dione core can lead to a mixture of products if the reaction conditions are not carefully controlled. The introduction of substituents, particularly in a non-symmetrical fashion, requires a strategic approach to direct the reacting species to the desired carbon atom.

For instance, in the alkylation of a 1,4-cyclohexanedione (B43130), the enolate formation, which is a precursor to the alkylation, can occur at either the α or α' position to the carbonyl groups. The regiochemical outcome is influenced by factors such as the nature of the base, the solvent, and the temperature. Kinetically controlled conditions, often involving a strong, bulky base at low temperatures, tend to favor the formation of the less substituted enolate, leading to alkylation at a specific position. Conversely, thermodynamically controlled conditions, which involve higher temperatures and a weaker base, may result in a mixture of isomers.

Multi-Component Reactions (MCRs) involving Cyclohexane-1,4-dione Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering an efficient pathway to complex molecules in a single step. nih.gov These reactions, by their very nature, combine three or more reactants in a one-pot procedure, leading to high atom economy and reduced waste. nih.gov In the context of cyclohexane-1,4-dione, MCRs provide a versatile platform for the synthesis of a wide array of heterocyclic compounds. nih.gov

Research has demonstrated the utility of cyclohexane-1,4-dione in MCRs to produce novel fused heterocyclic systems. nih.gov For example, the reaction of cyclohexane-1,4-dione with malononitrile (B47326) and various aldehydes in the presence of a catalytic amount of a base like triethylamine (B128534) can yield complex pyran derivatives. nih.gov

Methylation of the Cyclohexane-1,4-dione Core

The methylation of the cyclohexane-1,4-dione core is a key step in the synthesis of this compound. This process typically involves the use of a methylating agent, such as methyl iodide, in the presence of a strong base. The base deprotonates the α-carbons to the carbonyl groups, forming enolates which then act as nucleophiles to attack the methylating agent.

A process for preparing 2,2,5,5-tetra-alkyl-cyclohexane-1,4-diones involves the alkylation of a 1,4-cyclohexanedione. google.com This suggests a stepwise methylation process where the first two methyl groups are introduced, followed by a second methylation step to yield the tetramethyl derivative. The control of stoichiometry and reaction conditions is crucial to ensure exhaustive methylation and to obtain the desired product in high yield.

Reaction Optimization for Byproduct Minimization

A significant challenge in the synthesis of this compound is the potential for the formation of byproducts. Incomplete methylation can lead to a mixture of mono-, di-, and tri-methylated cyclohexane-1,4-diones. Over-alkylation is generally not a concern in this specific synthesis due to the nature of the starting material.

Optimizing reaction conditions is a critical aspect of minimizing byproduct formation. numberanalytics.com This can involve a systematic approach, such as the Design of Experiments (DoE), to identify the optimal parameters. nih.gov Factors that can be fine-tuned include:

Temperature: Can influence the rate of reaction and the formation of side products. numberanalytics.com

Solvent: The polarity and solvating power of the solvent can affect the reactivity of the enolate and the solubility of the reactants.

Base: The strength and steric bulk of the base can influence the regioselectivity and the extent of enolate formation.

Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can sometimes lead to degradation or side reactions. nih.gov

By carefully optimizing these parameters, the yield of the desired this compound can be maximized while minimizing the formation of unwanted byproducts. numberanalytics.com

Advanced and Stereoselective Synthesis

Beyond classical synthetic methods, advanced and stereoselective approaches offer pathways to chiral derivatives of cyclohexane-1,4-dione, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

Microbial Reduction-Assisted Synthesis

Microbial reduction has gained prominence as a green and efficient method for the stereoselective synthesis of chiral molecules. This biocatalytic approach utilizes whole microbial cells or isolated enzymes to carry out reductions with high enantioselectivity.

In the context of cyclohexane-1,4-dione derivatives, microbial catalysts can be employed to reduce one of the ketone functionalities to a hydroxyl group in a stereospecific manner. researchgate.net This transformation generates a chiral hydroxyketone, which is a valuable intermediate for the synthesis of enantiomerically pure target molecules.

The selection of the appropriate microorganism is crucial for achieving high enantiomeric excess (e.e.). Different yeast or bacterial strains can exhibit different stereoselectivities, leading to the formation of either the (R)- or (S)-enantiomer of the corresponding alcohol. For instance, the microbial reduction of a prochiral diketone can yield a chiral synthon that can be further elaborated into complex natural products.

The use of microbial catalysts offers several advantages, including mild reaction conditions (ambient temperature and pressure), high stereoselectivity, and the avoidance of toxic heavy metal catalysts. researchgate.net The design and engineering of microbial catalysts through synthetic biology can further enhance their efficiency and substrate scope. researchgate.net

Specific Microorganisms and Key Parameters

The synthesis of this compound, a monoterpenoid found in the herbs of Liriodendron tulipifera, can be achieved through various chemical pathways. medchemexpress.com While specific microbial synthesis routes for this exact compound are not extensively detailed in the provided search results, the broader field of biocatalysis offers insights into analogous transformations. For instance, the reduction of related cyclic enones is often accomplished using specific microorganisms or isolated enzymes. Key parameters in such biocatalytic processes generally include the choice of microorganism or enzyme, substrate concentration, pH, temperature, and the presence of co-factors. These factors are crucial for achieving high yield and stereoselectivity.

Oxidative Coupling of Methyl-Substituted Cyclohexanols

The synthesis of diketones like this compound can conceptually involve the oxidation of corresponding diols. A related area of research is the oxidative coupling of substituted cyclohexanols. While direct synthesis of the target dione via this method is not explicitly described, the underlying principles of oxidative coupling reactions are relevant. These reactions often proceed through radical or metal-catalyzed mechanisms to form carbon-carbon or carbon-oxygen bonds.

Radical Mechanism Investigations

Radical mechanisms are a cornerstone of many organic transformations. In the context of oxidative couplings, radical intermediates can be generated through various means, including the use of chemical initiators or photolysis. A general principle of a radical coupling reaction involves the combination of two radical species to form a new sigma bond. youtube.com For instance, the reaction of hydroxyl radicals (OH) or chlorine atoms (Cl) with unsaturated compounds like methyl methacrylate (B99206) proceeds via radical addition and subsequent rearrangement or fragmentation pathways. nih.gov While not a direct synthesis of this compound, these studies illustrate the investigation of radical-mediated reaction mechanisms that are fundamental to understanding potential synthetic routes involving radical coupling steps.

Stereoselective Reduction of Tetrasubstituted Cyclic Enones

The stereoselective reduction of tetrasubstituted cyclic enones is a challenging yet powerful transformation in organic synthesis, enabling the creation of multiple contiguous stereocenters. acs.orgpolimi.it This is particularly relevant for the synthesis of complex molecules and chiral building blocks. While the direct reduction of this compound is not the focus here, the principles applied to other tetrasubstituted cyclic enones are highly pertinent.

Multienzymatic Approaches with Ene-Reductases and Alcohol Dehydrogenases

A significant advancement in the stereoselective reduction of tetrasubstituted cyclic enones involves the use of multienzymatic systems. polimi.itacs.org This approach often combines the activity of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). polimi.itacs.org The ene-reductase stereoselectively reduces the carbon-carbon double bond of the enone, and the resulting saturated ketone is then reduced by an alcohol dehydrogenase to the corresponding alcohol. polimi.itacs.org This two-step, one-pot process can afford products with high diastereo- and enantioselectivity. acs.org For example, the reduction of α-halo β-alkyl tetrasubstituted cyclic enones to halohydrins with three contiguous stereogenic centers has been successfully demonstrated using this methodology. polimi.itacs.org

Table 1: Enzymes in the Stereoselective Reduction of Tetrasubstituted Cyclic Enones

Enzyme Class Specific Enzyme Examples Function
Ene-Reductases (ERs) OYE2-3, NemA Stereospecific reduction of the C=C double bond. polimi.itacs.org
Stereochemical Course Determination (e.g., ¹H NMR Coupling Constants)

Determining the relative and absolute stereochemistry of the products from these reductions is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of ¹H NMR coupling constants, is a powerful tool for this purpose. nmrwiki.orgmagritek.comchemicalforums.com The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. chemicalforums.comyoutube.com By analyzing these coupling constants, the relative stereochemistry of substituents on a cyclohexane (B81311) ring can often be elucidated. chemicalforums.com For instance, a large coupling constant (typically 8-10 Hz) between two vicinal protons on a cyclohexane ring suggests a trans-diaxial relationship, while smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements. youtube.com

Control of Diastereoselectivity using Enantiodivergent ADHs

The diastereoselectivity of the reduction of the intermediate saturated ketone can be controlled by using enantiodivergent alcohol dehydrogenases. polimi.itacs.orgnih.gov These are pairs of enzymes that exhibit opposite enantioselectivity, meaning they can produce either the (R)- or (S)-enantiomer of the alcohol product from the same ketone substrate. nih.gov By selecting the appropriate ADH, it is possible to direct the reduction to favor the formation of a specific diastereomer of the final alcohol product. polimi.itacs.org This strategy provides a high degree of control over the stereochemical outcome of the reaction.

Absolute Stereochemical Configuration Determination via Single-Crystal Structures

The definitive, three-dimensional arrangement of atoms in chiral molecules is determined through single-crystal X-ray diffraction (XRD). researchgate.netnih.gov This powerful analytical technique is the gold standard for elucidating the absolute stereochemistry of a chiral compound, provided a high-quality single crystal can be grown. researchgate.netsoton.ac.uk

For a chiral derivative of this compound, the process involves irradiating a single crystal with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise spatial location of each atom. The determination of the absolute configuration relies on a phenomenon known as anomalous dispersion or anomalous scattering. researchgate.netthieme-connect.de This effect occurs when the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal, causing a phase shift in the scattered X-rays. thieme-connect.de

This phase shift breaks the inherent inversion symmetry of the diffraction pattern (Friedel's Law), leading to measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs. researchgate.net By analyzing these intensity differences, the true, absolute arrangement of the atoms in the crystal lattice can be assigned. The Flack parameter is a commonly used value in crystallographic refinement to establish the absolute stereochemistry from this anomalous scattering data. researchgate.net

However, for organic compounds composed solely of light atoms (like carbon, hydrogen, and oxygen), the anomalous scattering effect is very weak. researchgate.net In such cases, obtaining an unambiguous assignment can be challenging. Strategies to overcome this include using high-quality data from low-temperature collections or co-crystallizing the molecule with a derivative containing a heavier atom (e.g., a bromine or a metal salt), which enhances the anomalous scattering effect. researchgate.netsoton.ac.uk

Enantiomeric Excess (ee) Determination

Once a chiral synthesis is performed, determining the enantiomeric excess (ee) of the product is crucial. The ee quantifies the purity of one enantiomer over the other in a mixture. Several analytical techniques are routinely employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and accurate methods. uma.es The enantiomers of a chiral derivative of this compound would interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

Spectroscopic Methods:

NMR Spectroscopy: In the presence of a chiral shift reagent or a chiral solvating agent, the enantiomers of a chiral compound can exhibit separate signals in the ¹H or ¹³C NMR spectrum. researchgate.net The integration of these distinct peaks allows for the direct calculation of the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer (mirror images of each other). By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be determined. nih.govnih.gov This method is particularly amenable to high-throughput screening. nih.gov

Method Principle Typical Application
Chiral HPLC Differential interaction with a chiral stationary phase leads to separation of enantiomers. uma.esAccurate quantification of enantiomeric ratios in a sample.
NMR Spectroscopy A chiral auxiliary reagent induces a diastereomeric environment, causing separate NMR signals for each enantiomer. researchgate.netDirect measurement of enantiomeric ratio from peak integration.
Circular Dichroism Measures the difference in absorption of left and right circularly polarized light by chiral molecules. nih.govRapid determination of ee, suitable for high-throughput screening.
Cascade and Sequential Reduction Methodologies

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules like 1,4-diketones. Visible-light-induced photoredox catalysis has emerged as a powerful tool for initiating such cascades. For instance, a cascade radical cyclization has been developed for the synthesis of 1,4-diketones that bear a chroman-4-one skeleton. nih.gov

Applying this logic to this compound, a sequential or cascade reduction could be envisioned. The two ketone functionalities could be reduced to alcohols. A selective reduction of one ketone would yield the corresponding hydroxy-ketone, which could be further functionalized. A complete reduction would lead to the corresponding diol. The stereochemical outcome of such reductions would be highly dependent on the reagents and conditions used. For example, a directed reduction, where an initial functional group guides the reducing agent, could afford high stereoselectivity. Similarly, multi-component reactions under aqueous, catalyst-free conditions have been shown to produce 1,4-diketone scaffolds in a straightforward manner, which could then be subjected to reduction steps. rsc.org

Ring Contraction Approaches for Cyclopentane (B165970) Derivatives

The transformation of a cyclohexane ring into a cyclopentane derivative is a known synthetic strategy known as ring contraction. Two classic named reactions are particularly relevant for achieving this with ketone-containing substrates.

Favorskii Rearrangement: This reaction typically involves the treatment of an α-haloketone with a base. For a derivative of this compound, an initial α-halogenation (e.g., bromination) would be required. Subsequent treatment with a base like sodium hydroxide (B78521) would lead to the formation of a bicyclic cyclopropanone (B1606653) intermediate, which then opens to yield a cyclopentane carboxylic acid derivative. encyclopedia.pub

Wolff Rearrangement: The Wolff rearrangement can also be used for ring contractions. This process begins with the formation of an α-diazoketone from the starting ketone. Upon thermal or photochemical activation, the diazoketone loses nitrogen gas to form a carbene, which then undergoes rearrangement to produce a ketene (B1206846). The ketene can then be trapped by a nucleophile (like water or an alcohol) to form a cyclopentane carboxylic acid or ester derivative. encyclopedia.pub

Synthesis of Related Cyclohexane-1,3-dione Analogs

The cyclohexane-1,3-dione framework is a versatile precursor for a wide array of bioactive molecules and complex natural products. researchgate.netgoogle.com

From 5,5-dimethylcyclohexane-1,3-dione (B117516) (Dimedone)

5,5-Dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a readily available and widely used starting material for the synthesis of various cyclohexane-1,3-dione analogs. nih.govwikipedia.org Its active methylene (B1212753) group, situated between the two carbonyls, is easily deprotonated to form a nucleophilic enolate. studycorgi.com

A primary application of dimedone is in condensation reactions with aldehydes. wikipedia.org For example, the Knoevenagel condensation of dimedone with various aromatic aldehydes is a common method for producing arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, also known as tetraketones. These reactions can often be carried out under environmentally benign conditions, for example, using water as a solvent.

Reactants Reaction Type Product Class
Dimedone, AldehydeKnoevenagel CondensationArylmethylene derivatives (Tetraketones)
Dimedone, ArylhydrazoneHeterocyclizationAnnulated heterocyclic compounds nih.gov
Mesityl Oxide, Diethyl MalonateMichael Addition/Aldol CondensationDimedone wikipedia.orgstudycorgi.com

Synthesis of Dioximes from 1,3-Diones

Dioximes are readily synthesized from their corresponding dione precursors. For a 1,3-dione, the reaction typically involves treatment with hydroxylamine (B1172632) hydrochloride. A simple and broadly applicable method involves the direct bromination of a symmetrical ketone to yield the α-bromo-ketone, which is then treated with a buffered solution of hydroxylamine hydrochloride. This one-pot oxidation and oximation sequence can produce vicinal dioximes in moderate to good yields. rsc.org

For example, cyclohexane-1,2-dione dioxime ("Nioxime") can be synthesized from 2-bromocyclohexanone (B1249149) by reacting it with hydroxylamine hydrochloride and sodium acetate. rsc.org A similar strategy could be applied to 5,5-dimethylcyclohexane-1,3-dione to generate the corresponding 1,3-dioxime. These dioxime ligands are important in coordination chemistry and have applications in areas like medical imaging. rsc.org

Reaction Mechanisms and Chemical Transformations of 2,2,5,5 Tetramethylcyclohexane 1,4 Dione

Fundamental Reaction Types

The dione (B5365651) undergoes several fundamental reaction types, primarily centered around the reactivity of the carbonyl groups. These include oxidation, reduction, and an analysis of substitution possibilities. The steric bulk imposed by the four methyl groups at the C2 and C5 positions significantly impacts the accessibility of the carbonyl carbons to nucleophiles, often modifying the reaction pathways compared to its unsubstituted parent molecule, 1,4-cyclohexanedione (B43130) .

Oxidation Reactions and Product Formation

A key oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl carbon to form a lactone (a cyclic ester). wikipedia.orgmerckmillipore.comnih.gov This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgmerckmillipore.comnih.gov

In the case of 2,2,5,5-Tetramethylcyclohexane-1,4-dione, oxidation would lead to the formation of a seven-membered lactone. The reaction proceeds via the formation of a Criegee intermediate. wikipedia.orgnih.gov The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon; tertiary alkyl groups migrate in preference to secondary and primary alkyl groups. organic-chemistry.org For this symmetrical dione, the migration of the quaternary carbon would lead to the oxidative cleavage of the C-C bond adjacent to the carbonyl, resulting in the corresponding lactone.

Table 1: Baeyer-Villiger Oxidation of Cyclic Ketones

Reactant Oxidizing Agent Major Product Product Type
Cyclic Ketone Peroxyacid (e.g., m-CPBA) Lactone Cyclic Ester

Reduction Reactions and Derivative Formation

The carbonyl groups of this compound can be reduced to form corresponding alcohols or completely deoxygenated to yield alkanes.

Reduction to Diols: The use of hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone functionalities to secondary alcohols. The product of this reaction is 2,2,5,5-Tetramethylcyclohexane-1,4-diol. The stereochemistry of the resulting diol (cis vs. trans isomers) depends on the reaction conditions and the reducing agent used. Catalytic hydrogenation over metal catalysts such as Ru/C is another effective method for converting cyclic diones to diols. nih.gov

Complete Deoxygenation: The Wolff-Kishner reduction is a method used to convert carbonyl groups directly into methylene (B1212753) (CH₂) groups. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol. masterorganicchemistry.comalfa-chemistry.com The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com Applying this to this compound would yield 1,1,4,4-Tetramethylcyclohexane. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) offers an alternative under strongly acidic conditions. organic-chemistry.org

Table 2: Reduction Products of this compound

Reaction Type Reagents Functional Group Transformation Product
Hydride Reduction NaBH₄ or LiAlH₄ C=O → CH-OH 2,2,5,5-Tetramethylcyclohexane-1,4-diol
Catalytic Hydrogenation H₂, Ru/C C=O → CH-OH 2,2,5,5-Tetramethylcyclohexane-1,4-diol
Wolff-Kishner Reduction H₂NNH₂, KOH, heat C=O → CH₂ 1,1,4,4-Tetramethylcyclohexane

Substitution Reactions

Substitution reactions at the alpha-carbon (the carbon adjacent to a carbonyl group) are a cornerstone of carbonyl chemistry. libretexts.org These reactions typically proceed through the formation of an enol or enolate intermediate, which requires the presence of at least one alpha-hydrogen. youtube.com

In the structure of this compound, the alpha-carbons (positions 2 and 5) are quaternary, meaning they are bonded to four other carbon atoms (the two methyl groups, the carbonyl carbon, and the adjacent methylene carbon). Consequently, there are no alpha-hydrogens . The absence of these acidic protons prevents the formation of enol or enolate intermediates under standard conditions. This structural feature renders the compound inert to a wide range of typical alpha-substitution reactions, including:

Base- or acid-catalyzed halogenation.

Alkylation via enolate intermediates.

The Aldol (B89426) reaction. libretexts.org

This lack of reactivity at the alpha-position is a defining characteristic of this molecule.

Mechanistic Studies in Organic Synthesis

Mechanistic studies of reactions involving this compound are illustrative of sterically hindered ketone chemistry.

In the Wolff-Kishner reduction , the mechanism begins with the condensation of hydrazine with the ketone to form a hydrazone. wikipedia.orgalfa-chemistry.com A strong base then deprotonates the terminal nitrogen, leading to a resonance-stabilized intermediate. Subsequent proton transfer and elimination of dinitrogen gas (N₂) generates a carbanion, which is then protonated by the solvent to give the final alkane product. wikipedia.orgmasterorganicchemistry.com The steric hindrance around the carbonyl groups in this compound may slow the initial hydrazone formation, potentially requiring more forcing conditions compared to unhindered ketones. alfa-chemistry.com

For the Baeyer-Villiger oxidation , the mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid itself. wikipedia.org This forms the key tetrahedral Criegee intermediate. wikipedia.orgnih.gov The rate-determining step is the concerted migration of one of the alpha-carbons to the adjacent oxygen atom, with the simultaneous departure of a carboxylate anion. wikipedia.org The stereochemistry of the migrating group is retained during this process.

Comparison of Reactivity with Similar Cyclohexane-1,4-dione Analogs

The reactivity of this compound is best understood by comparing it to its parent analog, cyclohexane-1,4-dione .

Table 3: Reactivity Comparison

Feature Cyclohexane-1,4-dione This compound
Alpha-Hydrogens Present (four acidic protons) Absent
Alpha-Substitution Readily undergoes enolization, halogenation, alkylation, and aldol reactions. nih.gov Inert to alpha-substitution reactions due to the lack of alpha-hydrogens.
Nucleophilic Attack Carbonyl carbons are relatively accessible. Carbonyl carbons are sterically hindered by the gem-dimethyl groups, potentially slowing reaction rates with bulky nucleophiles.

| Conformation | Exists in a dynamic equilibrium between chair and twist-boat conformations. researchgate.net | The bulky methyl groups influence the conformational equilibrium, likely favoring a conformation that minimizes steric strain. |

The most profound difference lies in the inability of the tetramethyl derivative to undergo alpha-substitution reactions. While cyclohexane-1,4-dione is a versatile building block used in condensation reactions (e.g., with malononitrile) and for the synthesis of various heterocyclic compounds, these reaction pathways are inaccessible for this compound. nih.gov The steric bulk of the methyl groups also hinders the approach of nucleophiles to the carbonyls, which can affect the rates of reduction and other addition reactions.

Theoretical and Computational Investigations of Reaction Pathways

Theoretical and computational methods, such as Density Functional Theory (DFT), are employed to investigate the reaction pathways and conformational preferences of molecules like this compound.

Conformational Analysis: Like its parent, cyclohexane-1,4-dione, the tetramethyl derivative can exist in different conformations, primarily the chair and twist-boat forms. researchgate.net Computational studies can determine the relative energies of these conformers. The presence of four methyl groups introduces significant steric interactions (e.g., 1,3-diaxial interactions in a chair conformation), which will heavily influence the molecule's preferred geometry. sapub.org Understanding the ground-state conformation is crucial as it dictates the trajectory of attacking reagents and can influence stereochemical outcomes.

Reaction Pathways: Computational chemistry can model the entire reaction coordinate for transformations like reduction or oxidation. For the Wolff-Kishner reduction, DFT calculations have been used to elucidate the role of the base catalyst and map the energy profiles of intermediates and transition states, including the crucial N₂ extrusion step. beilstein-journals.org Such studies on this compound would quantify the energetic barriers for each step, providing insight into the reaction kinetics and the influence of steric hindrance on the transition state energies. These theoretical investigations can predict the feasibility of proposed reaction mechanisms and rationalize experimentally observed product distributions.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry for investigating the electronic structure and properties of molecules. For a molecule like this compound, DFT simulations would be invaluable for elucidating its conformational preferences, vibrational frequencies, and the energetics of potential reaction pathways.

In the absence of specific studies on the title compound, we can look to research on other cyclohexanedione systems to understand the typical methodologies and the nature of the insights gained. For instance, DFT calculations, often employing functionals such as B3LYP or M06-2X with various basis sets (e.g., 6-31G* or larger), are commonly used to explore the potential energy surface of such cyclic ketones.

A primary focus of a DFT study on this compound would be its conformational analysis. The cyclohexane (B81311) ring can adopt several conformations, including chair, boat, and twist-boat forms. The presence of four methyl groups and two carbonyl groups significantly influences the relative stabilities of these conformers. DFT calculations would allow for the optimization of these geometries and the determination of their relative energies, providing a quantitative picture of the conformational landscape.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

ConformationRelative Energy (kcal/mol)Key Structural Features
Chair0.00Most stable conformation, minimizing steric interactions.
Twist-Boat5.8Higher energy due to torsional and steric strain.
Boat7.2Transition state between twist-boat conformers, high energy.

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted cyclohexanes. Specific computational studies on this compound are required for accurate values.

Furthermore, DFT can be employed to model reaction mechanisms, such as enolization or reduction, by locating transition state structures and calculating activation barriers. This would provide crucial information on the kinetics and thermodynamics of its chemical transformations.

Quantum Chemical Studies

Quantum chemical studies encompass a broader range of computational methods beyond DFT, including ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods, while often more computationally expensive, can provide higher accuracy for certain properties.

For this compound, quantum chemical calculations would be instrumental in understanding its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These properties are fundamental to its reactivity. For example, the electrostatic potential map would reveal the electron-rich (negative potential) regions around the carbonyl oxygens, indicating the likely sites for electrophilic attack, and electron-deficient (positive potential) regions around the carbonyl carbons, the sites for nucleophilic attack.

Table 2: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy+1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicator of chemical reactivity and electronic excitation energy.
Dipole Moment0 DDue to the molecule's symmetry in the chair conformation.

Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations. Actual values would require specific computations.

Quantum chemical studies could also investigate the excited states of the molecule, which is crucial for understanding its photochemical behavior. For instance, calculations could predict the energies and nature of the n→π* and π→π* electronic transitions of the carbonyl groups, providing insight into its UV-Vis absorption spectrum and potential photochemical reactions like isomerization or cycloaddition.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is dictated by the rigid and sterically hindered nature of its cyclohexane ring. The four methyl groups at the C2 and C5 positions create a significant steric shield, influencing the trajectory of incoming reagents.

A key class of reactions where stereochemistry is paramount is the reduction of the carbonyl groups. The reduction of a single carbonyl group would lead to a hydroxyketone, creating a new stereocenter. The facial selectivity of this reduction (i.e., whether the hydride attacks from the axial or equatorial face) would be highly dependent on the steric hindrance posed by the methyl groups and the conformation of the ring.

For example, in the reduction of a related, less substituted cyclohexanedione, tetralin-1,4-dione, different reducing agents exhibit distinct diastereoselectivities, favoring either the cis or trans diol product. A similar principle would apply to this compound. Bulky reducing agents would likely approach from the less hindered equatorial face, leading to the formation of an axial alcohol. Conversely, smaller reducing agents might show less selectivity.

The reduction of both carbonyl groups would result in the formation of a diol with multiple stereocenters. The relative stereochemistry of the two hydroxyl groups (cis or trans) and their orientation with respect to the methyl groups would depend on the reaction conditions and the reducing agent employed. The inherent symmetry of the starting dione means that while diastereomers can be formed, the product mixture may not be chiral if the reaction proceeds achirally.

Table 3: Potential Stereochemical Outcomes in the Reduction of this compound

ReactionReagentMajor Diastereomer (Predicted)Rationale
MonoreductionNaBH₄Axial alcoholApproach of the hydride from the less sterically hindered equatorial face.
DireductionLiAlH₄trans-diolPotential for chelation control or sequential reduction with thermodynamic control.

Note: This table presents predicted outcomes based on general principles of stereoselective reductions of cyclic ketones. Experimental verification for this compound is not available in the current literature.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,2,5,5-Tetramethylcyclohexane-1,4-dione, both ¹H and ¹³C NMR spectroscopy are pivotal in confirming its molecular structure.

¹H NMR for Stereochemical Determination

¹³C CP/MAS NMR for Solid-State Analysis

Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR is a powerful technique for analyzing the solid-state structure of compounds. It provides information about the different carbon environments within the crystal lattice. For this compound, this technique could reveal the presence of conformational polymorphism, where different crystal forms exhibit distinct solid-state conformations.

Detailed ¹³C CP/MAS NMR studies specifically on this compound have not been identified in the reviewed literature. However, the general methodology involves recording spectra at various contact times to study the kinetics of the cross-polarization process, which can provide insights into the mobility and crystallinity of the sample. beilstein-journals.org The chemical shifts in a ¹³C CP/MAS spectrum are sensitive to the local electronic environment, and any variations would indicate different packing arrangements or molecular conformations in the solid state. beilstein-journals.org

Below is a table illustrating the kind of data that would be obtained from ¹H and ¹³C NMR analyses. As specific data for this compound is unavailable, the table remains illustrative.

Technique Nucleus Parameter Expected Information for this compound
¹H NMR¹HChemical Shift (δ)Resonances for methyl and methylene (B1212753) protons.
¹H NMR¹HCoupling Constant (J)Information on dihedral angles between protons.
¹³C CP/MAS NMR¹³CChemical Shift (δ)Resonances for carbonyl, quaternary, and methylene carbons in the solid state.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions.

Analysis of Intermolecular Hydrogen Bonding Motifs

While this compound itself does not possess hydrogen bond donors, in co-crystals or in the presence of protic solvents, it can act as a hydrogen bond acceptor via its carbonyl oxygen atoms. The formation of intermolecular hydrogen bonds leads to noticeable shifts in the vibrational frequencies of the involved functional groups. nih.gov Specifically, the C=O stretching frequency in the IR and Raman spectra would be expected to shift to a lower wavenumber (red-shift) upon hydrogen bond formation.

A comprehensive analysis of the IR and Raman spectra of this compound to study intermolecular hydrogen bonding has not been found in the public domain. However, studies on similar molecules, like 1,4-cyclohexanediol, demonstrate how IR spectroscopy can be used to identify and characterize hydrogen-bonding patterns in the solid state. nih.gov

The following table outlines the expected vibrational modes for this compound. Specific frequency data is not available.

Spectroscopic Technique Vibrational Mode Expected Wavenumber Range (cm⁻¹) Information Provided
Infrared (IR) SpectroscopyC=O Stretch1700-1725Presence of carbonyl groups.
Infrared (IR) SpectroscopyC-H Stretch2850-3000Presence of methyl and methylene groups.
Raman SpectroscopyC-C Stretch800-1200Skeletal vibrations of the cyclohexane (B81311) ring.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of molecular structure and packing.

Absolute Stereochemical Configurations

A search of crystallographic databases did not yield a specific single-crystal or powder X-ray diffraction study for this compound. Such a study would be invaluable for definitively establishing its solid-state conformation and packing arrangement. For instance, in a study of a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, single-crystal X-ray analysis was crucial in determining its planarity and the intermolecular hydrogen bonds and π-π stacking interactions. redalyc.org

The table below shows the type of crystallographic data that would be obtained from an X-ray diffraction study.

Parameter Description Value for this compound
Crystal SystemThe symmetry of the unit cell.Data not available
Space GroupThe set of symmetry operations for the crystal.Data not available
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal.Data not available
ZThe number of molecules per unit cell.Data not available

Crystal Structure Elucidation

A definitive crystal structure of this compound, determined through techniques such as X-ray crystallography, does not appear to be publicly documented. Such a study would provide crucial information, including the parameters of the unit cell (the fundamental repeating unit of the crystal), the specific arrangement of molecules within the crystal lattice (the space group), and the precise three-dimensional coordinates of each atom. This data is foundational for understanding intermolecular interactions and the molecule's solid-state packing. Without experimental determination, the exact bond lengths, bond angles, and torsional angles of the molecule in its crystalline form remain unconfirmed.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

This table is for illustrative purposes only, as no experimental data has been found in the public domain.

Charge Density Distribution Analysis

An analysis of the charge density distribution of this compound would offer profound insights into its chemical reactivity and bonding characteristics. This type of analysis, often performed using high-resolution X-ray diffraction data, maps the electron density throughout the molecule. It can reveal regions of electron accumulation (lone pairs, bonding regions) and electron depletion (atomic cores, electrophilic sites). For this dione (B5365651), such an analysis would be expected to show significant electron density localized on the oxygen atoms of the carbonyl groups, reflecting their electronegativity, and a corresponding electron deficiency on the carbonyl carbon atoms, highlighting their electrophilic nature. However, no specific experimental or theoretical studies detailing the charge density distribution for this compound are currently available.

Topological Analysis (Bader Type)

A Bader-type topological analysis, also known as the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for partitioning the electron density of a molecule and characterizing the chemical bonds. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, including the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε), provide quantitative information about the nature and strength of the bonds. For this compound, a topological analysis would be invaluable for quantifying the covalent character of the C-C and C=O bonds and for identifying any non-covalent intramolecular interactions. As with the other advanced analyses, specific Bader-type topological data for this compound has not been reported in the accessible scientific literature.

Table 2: Hypothetical Bader-Type Topological Analysis Data for Selected Bonds in this compound

BondElectron Density (ρ) at BCP (e/ų)Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵)Ellipticity (ε) at BCP
C=OData Not AvailableData Not AvailableData Not Available
C-C (ring)Data Not AvailableData Not AvailableData Not Available
C-C (methyl)Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no experimental or theoretical data has been found in the public domain.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. In the mass spectrometer, molecules are ionized and fragmented, producing a characteristic pattern of fragment ions. For this compound, with a molecular weight of 168.23 g/mol nih.gov, a GC-MS analysis would be expected to show a molecular ion peak (M⁺) at m/z 168.

The fragmentation pattern would likely be dominated by cleavages characteristic of ketones. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon, is a common fragmentation pathway. This could lead to the loss of a methyl group (CH₃•, 15 Da) or an ethyl fragment. Another potential fragmentation is the McLafferty rearrangement, if sterically feasible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond. However, a publicly available mass spectrum detailing the specific fragment ions and their relative abundances for this compound could not be located.

Table 3: Hypothetical Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Identity
168[M]⁺
153[M - CH₃]⁺
112Data Not Available
83Data Not Available
56Data Not Available

This table represents a speculative fragmentation pattern based on general principles of mass spectrometry for ketones and is not based on experimental data for the specific compound.

Applications in Organic Synthesis and Materials Science Research

Reagent in Organic Synthesis

As a reagent, 2,2,5,5-Tetramethylcyclohexane-1,4-dione is valued as a synthetic intermediate. Its chemical structure is a platform for creating more complex molecular architectures.

The compound serves as a key intermediate in the synthesis of specific complex molecules. For instance, patent literature describes 2,2,5,5-tetra-alkyl-cyclohexane-1,4-diones as useful intermediates for synthesizing cyclopropanic lactones that possess a cis stereochemistry. google.com The general reactivity of the cyclohexanedione scaffold is also demonstrated by related compounds, such as cyclohexane-1,4-dione, which is used to prepare various heterocyclic compounds like tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov

Intermediate for Polymer Synthesis

Based on available scientific literature, there are no established applications of this compound as an intermediate for polymer synthesis.

Precursor for Specific Chemical Compounds

The most significant application of this compound is as a precursor for synthesizing specific cyclopropane-containing molecules, which are themselves vital components of commercial insecticides.

This compound is a logical precursor for the synthesis of chrysanthemic acid. This transformation involves a significant structural change from a six-membered ring to a three-membered (cyclopropane) ring, a process achievable through the Favorskii rearrangement. wikipedia.orgnumberanalytics.com The Favorskii rearrangement is a well-established reaction of α-halo ketones with a base that results in a ring contraction. wikipedia.orgox.ac.ukyoutube.com

The proposed synthetic pathway would involve the halogenation of this compound to create an α-halo ketone. Subsequent treatment with a base, such as an alkoxide or hydroxide (B78521), would initiate the rearrangement, contracting the six-membered ring to form the five-membered ring ester or acid derivative of chrysanthemic acid. chemistwizards.com This type of ring contraction is a key application of the Favorskii rearrangement in organic synthesis. youtube.com

The importance of chrysanthemic acid stems from its role as the acidic component of pyrethrins, a class of natural insecticides. nih.gov Synthetic analogs, known as pyrethroids, are widely used in commercial agriculture and household products. nih.gov

Deltamethrin is a potent synthetic pyrethroid insecticide. nih.gov Its chemical structure is a cyclopropanecarboxylate (B1236923) ester formed from the condensation of a specific derivative of chrysanthemic acid—namely cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid—and an alcohol moiety. nih.govunamur.be

Therefore, the role of this compound in insecticide synthesis is as a foundational precursor. It provides the carbon skeleton necessary to construct the chrysanthemic acid core, which is then further modified and esterified to produce powerful insecticides like Deltamethrin. unamur.be

Synthesis of Lactones and Pheromones

The conversion of cyclic ketones to lactones is a fundamental transformation in organic synthesis, often serving as a key step in the creation of complex natural products. nih.gov A primary method for this conversion is the Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899. wikipedia.org This reaction employs an oxidant, typically a peroxyacid or peroxide, to insert an oxygen atom adjacent to the carbonyl carbon of a ketone, thereby forming an ester or, in the case of a cyclic ketone, a lactone. wikipedia.org

The reaction proceeds via the Criegee intermediate, and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. wikipedia.org The generally accepted order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the specific case of This compound , a symmetrical molecule, a theoretical double Baeyer-Villiger oxidation would be expected to yield a nine-membered dilactone, 3,3,8,8-Tetramethyl-1,6-dioxecane-2,7-dione . This transformation is outlined in the reaction scheme below.

Scheme 1: Theoretical Baeyer-Villiger oxidation of this compound.
ReactantPredicted Product
This compound3,3,8,8-Tetramethyl-1,6-dioxecane-2,7-dione

Lactones are significant structural motifs found in a variety of insect pheromones. nih.gov The synthesis of these signaling molecules is a crucial aspect of chemical ecology, enabling pest management and the study of insect behavior. While the Baeyer-Villiger oxidation is a key strategy for producing lactone intermediates for these purposes, a review of the available scientific literature did not yield specific examples of This compound or its corresponding dilactone being used in the synthesis of pheromones.

Supramolecular Chemistry and Coordination Frameworks

Ligand Synthesis and Metal-Organic Framework (MOF) Development

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govnih.gov The design and synthesis of new ligands are critical for developing MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.gov Typically, these ligands are multidentate carboxylates, azoles, or pyridines that can coordinate to metal centers. nih.govresearchgate.net

A thorough review of the scientific literature provided by the search results indicates no published methods for the synthesis of ligands derived from This compound for the purpose of MOF development. The native dione (B5365651) structure lacks the typical coordinating functional groups required for MOF self-assembly.

Spontaneous Reaction and Self-Assembly in Multicopper Complexes

The study of self-assembly in coordination chemistry explores how molecules spontaneously form ordered structures. Multicopper complexes are of particular interest due to their relevance in catalysis and biological systems. The final structure of these assemblies is dictated by the coordination geometry of the copper ions and the structure of the organic ligands involved.

Based on a review of the available literature from the search results, there is no information on the use of This compound or its derivatives in the spontaneous reaction and self-assembly of multicopper complexes.

Biological Research and Medicinal Chemistry Investigations

Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. Understanding these interactions at a molecular level can elucidate mechanisms of action and guide the development of new drugs.

Enzyme Interaction Studies

A comprehensive review of scientific literature reveals a lack of specific studies investigating the direct interaction of 2,2,5,5-tetramethylcyclohexane-1,4-dione with enzymes. While research into related dione-containing compounds has explored their potential as enzyme inhibitors, no such data is currently available for this specific tetramethyl-substituted cyclohexane-dione. The unique steric hindrance provided by the four methyl groups on the cyclohexane (B81311) ring could significantly influence its binding affinity for enzyme active sites, a hypothesis that remains to be experimentally tested.

Modulation of Drug Metabolism Pathways (e.g., Cytochrome P450 Enzymes)

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including drugs and environmental toxins. The potential for a chemical compound to modulate the activity of these enzymes is a critical aspect of its safety and drug-drug interaction profile. At present, there are no published studies specifically examining the effects of this compound on cytochrome P450 enzymes. Therefore, its capacity to induce or inhibit key CYP isozymes, such as CYP3A4, CYP2D6, or CYP1A2, remains unknown.

Potential Biological Activities

The exploration of the biological activities of natural and synthetic compounds is essential for identifying new lead structures in drug discovery. The following subsections summarize the current knowledge regarding the potential therapeutic properties of this compound.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is an active area of research. However, a thorough literature search did not yield any studies specifically investigating the anti-inflammatory properties of this compound. Consequently, there is no scientific evidence to support or refute its potential in modulating inflammatory pathways.

Antioxidant Effects in Cellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. While many natural products are explored for their antioxidant potential, there is currently no available research that has evaluated the antioxidant effects of this compound in cellular models.

Antimicrobial Activity against Bacterial Strains

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Despite the investigation of various dione-containing scaffolds for antimicrobial activity, a specific examination of this compound's efficacy against bacterial strains has not been reported in the scientific literature. Its potential as an antibacterial agent, therefore, remains uncharacterized.

Exploration as a Lead Compound in Drug Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may nevertheless have suboptimal structure and related characteristics that require modification to obtain a better drug. The molecular scaffold of a natural product can serve as an excellent starting point for the design and synthesis of new drugs. mdpi.com Monoterpenes, in general, are considered promising molecular scaffolds in pharmaceutical research due to their ability to interact with biological targets and their structural versatility. mdpi.comnih.gov

While this compound possesses a distinct cyclic framework characteristic of monoterpenoids, a thorough review of the scientific literature reveals a lack of specific studies exploring it as a lead compound for a particular therapeutic target. Its chemical structure has been utilized in synthetic chemistry, for instance, in the microbiological reduction to synthesize (1R,3S)-(cis)-chrysanthemic acid and in Baeyer-Villiger oxidation reactions. acs.orgacs.org However, these applications focus on its utility as a synthetic intermediate rather than its intrinsic biological activity as a lead compound.

Table 1: Exploration of this compound as a Lead Compound

Research Area Findings
Identification as a Lead Compound No specific studies identified in the reviewed literature.
Therapeutic Targets Investigated No specific therapeutic targets have been reported.
Structure-Activity Relationship (SAR) Studies No SAR studies for this specific compound are available.

Note: The table reflects the absence of specific research data in the public domain based on conducted searches.

Research into Hypoglycemic Activity

The search for novel hypoglycemic agents from natural sources is a significant area of research in the management of type 2 diabetes mellitus. sciopen.com Various natural products, including flavonoids, polysaccharides, and alkaloids, have demonstrated the ability to reduce blood glucose levels. sciopen.com The plant from which this compound is isolated, Liriodendron tulipifera, has been a subject of phytochemical investigation, with crude extracts and other isolated compounds showing various pharmacological activities, including general mentions of antidiabetic potential for compounds from the Annonaceae family to which Liriodendron belongs. researchgate.net

Despite the interest in natural compounds for hypoglycemic effects and the origin of this compound from a plant with a rich phytochemical profile, there is no direct scientific evidence or published research that specifically investigates the hypoglycemic or antidiabetic activity of this particular monoterpenoid dione (B5365651).

Table 2: Research Findings on Hypoglycemic Activity

Study Type Results
In vitro Hypoglycemic Assays No data available in the reviewed literature.
In vivo Animal Models No data available in the reviewed literature.
Comparison with Standard Hypoglycemic Drugs     No comparative studies have been reported.

Note: The table reflects the absence of specific research data in the public domain based on conducted searches.

Mechanistic Insights into Biological Effects

Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and the biological pathways it modulates.

Molecular Targets and Pathways

Given the lack of research into the specific biological activities of this compound, its molecular targets and the pathways through which it might exert any biological effects remain unelucidated. While monoterpenes as a class are known to interact with various cellular targets, including enzymes and receptors, the specific interactions of this dione have not been reported. mdpi.comnih.govnih.gov Research on other compounds from Liriodendron tulipifera has identified various biological activities, but these findings have not been extended to this compound. medchemexpress.com

Table 3: Mechanistic Insights

Aspect Details
Identified Molecular Targets None reported in the reviewed scientific literature.
Modulated Biological Pathways No specific pathways have been identified.

Note: The table reflects the absence of specific research data in the public domain based on conducted searches.

Comparative Studies and Analog Research

Comparison with Other Cyclohexane-1,4-dione Derivatives

Cyclohexane-1,4-dione serves as a foundational structure for a variety of derivatives. The introduction of substituent groups onto the cyclohexane (B81311) ring can significantly alter the chemical and physical properties of the molecule. For instance, the presence of four methyl groups in 2,2,5,5-tetramethylcyclohexane-1,4-dione introduces steric hindrance and increases lipophilicity compared to the parent unsubstituted cyclohexane-1,4-dione.

Research into cyclohexane-1,4-dione derivatives has led to the synthesis of novel heterocyclic compounds. For example, reactions involving cyclohexane-1,4-dione have been utilized to create tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, which have been investigated for their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This highlights the versatility of the cyclohexane-1,4-dione scaffold in medicinal chemistry.

Research on Structurally Related Diones and Diols

The investigation of compounds structurally similar to this compound, such as its 1,3-dione isomer and the corresponding diols, provides valuable insights into the structure-activity relationships of these molecules.

2,2,5,5-Tetramethylcyclohexane-1,3-dione is an isomer of the 1,4-dione, with the key difference being the relative positions of the two ketone groups. nih.govepa.gov This structural change influences the molecule's chemical reactivity and potential applications. For instance, it has been used as an intermediate in the synthesis of (+)-cis-Phenothrin, a pesticide. lookchem.com

Table 1: Comparison of this compound and its 1,3-dione Isomer

PropertyThis compound2,2,5,5-Tetramethylcyclohexane-1,3-dione
IUPAC Name This compound nih.gov2,2,5,5-tetramethylcyclohexane-1,3-dione nih.gov
Molecular Formula C10H16O2 nih.govC10H16O2 nih.gov
Molar Mass 168.23 g/mol nih.gov168.23 g/mol nih.gov
CAS Number 86838-54-2 nih.gov702-50-1 nih.govepa.gov

The reduction of the ketone groups in diones leads to the formation of diols. The properties and reactivity of these diols are of interest in various chemical syntheses. While specific research on 2,2,5,5-tetramethylcyclohexane-1,3-diol is not extensively detailed in the provided results, the study of related diols provides a basis for understanding their potential chemistry.

Dimedone, or 5,5-dimethylcyclohexane-1,3-dione (B117516), is a well-studied analog that differs from 2,2,5,5-tetramethylcyclohexane-1,3-dione by having two fewer methyl groups. acs.org Dimedone is a versatile reagent in organic synthesis and has been the subject of extensive research. acs.org It is known for its use in the protection of amino groups in peptide synthesis, leading to optically pure enamine derivatives. consensus.app Furthermore, dimedone and its derivatives have been investigated for their biological activities, including antimicrobial and anthelmintic properties. aacmanchar.edu.in The photo-oxidation of dimedone has also been a subject of study. rsc.org

Derivatives and Their Specific Research Applications

The core structure of this compound and its analogs can be modified to create a wide range of derivatives with specific applications in research.

Derivatives of cyclohexane-1,3-diones, a class to which dimedone belongs, are recognized as important building blocks in the synthesis of natural and synthetic herbicides and drugs. nih.gov Their ability to chelate metal ions is a key feature of their inhibitory properties against certain enzymes. nih.gov For example, various derivatives of dimedone have been synthesized and screened for their antibacterial and antifungal activities. aacmanchar.edu.in

The study of related diols and their derivatives is also an active area of research. For instance, a new synthetic route to 2,2-bis(sulfanylmethyl)propane-1,3-diol (B12843927) has been developed, with the characterization of key intermediates. researchgate.netuea.ac.uk Additionally, the stereoselective synthesis and isolation of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol, a cyclitol with potential antimicrobial activity, has been reported. mdpi.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Current synthetic approaches to 2,2,5,5-tetramethylcyclohexane-1,4-dione are not extensively reported in publicly available literature. A patented method describes the synthesis of 2,2,5,5-tetra-alkyl-cyclohexane-1,4-diones through the alkylation of 1,4-cyclohexanedione (B43130), which serves as a foundational strategy. google.com The parent compound, 1,4-cyclohexanedione, can be prepared via a two-step process starting from the condensation of diethyl succinate. orgsyn.orgwikipedia.orgchemicalbook.com

Future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. Exploring enzymatic or chemo-enzymatic methods could offer pathways to enantiomerically pure forms of the dione (B5365651) and its derivatives, which would be crucial for investigating its biological activities. Furthermore, the development of one-pot synthesis protocols from readily available starting materials would enhance the accessibility of this compound for broader research applications. The adaptation of modern synthetic techniques, such as C-H activation or flow chemistry, could also lead to more streamlined and scalable production methods.

Deeper Mechanistic Elucidation

The mechanistic understanding of reactions involving this compound is another area ripe for investigation. The photochemistry of cyclic ketones is known to involve complex pathways, including α-cleavage (Norrish Type I reaction) to form diradicals. libretexts.orgibm.comrsc.org The presence of four methyl groups on the carbons alpha to the carbonyls in this compound would significantly influence the stability and subsequent reaction pathways of any photochemically generated diradical intermediates.

Future studies could employ techniques such as laser flash photolysis and advanced spectroscopic methods to probe the transient species formed upon photoexcitation. Investigating the redox behavior of the dione, including its electrochemical properties, would also be of significant interest, particularly in the context of its potential use in materials science. Understanding how the tetramethyl substitution pattern affects the electronic properties and reactivity compared to the parent 1,4-cyclohexanedione will be a key aspect of this research.

Expansion of Applications in Materials Science

While direct applications of this compound in materials science are yet to be reported, its structural motifs suggest potential utility. The parent compound, 1,4-cyclohexanedione, is utilized as a building block for more complex molecules, including those that can be used to create polymers. orgsyn.orgwikipedia.org For instance, it can be condensed with other molecules to form intermediates for materials like tetracyanoquinodimethane (TCNQ), known for its use in charge-transfer salts with applications in conductive materials. wikipedia.org

Future research could explore the incorporation of the rigid, sterically hindered this compound unit into polymer backbones. This could impart unique thermal and mechanical properties to the resulting materials. Its potential as a monomer or cross-linking agent in the synthesis of novel polyesters, polyamides, or polyimides warrants investigation. Furthermore, its derivatives could be explored for applications in liquid crystals or as components of metal-organic frameworks (MOFs).

Further Exploration of Biological and Medicinal Potential

As a naturally occurring monoterpenoid, this compound is situated within a class of compounds known for a wide array of biological activities. Extracts from Liriodendron tulipifera, which contain this compound, have demonstrated antioxidant and anti-melanogenic properties. nih.gov Moreover, various cyclohexanedione derivatives have been shown to possess significant biological effects, including cytotoxic activity against cancer cell lines. nih.gov For example, certain cyclohexa-2,5-diene-1,4-dione-based compounds have been designed and evaluated as antiproliferative agents. nih.gov

A significant avenue for future research is the systematic evaluation of the biological and medicinal potential of this compound and its synthesized derivatives. This should include comprehensive screening for antimicrobial, antifungal, anti-inflammatory, and particularly, cytotoxic and anti-cancer activities. Structure-activity relationship (SAR) studies on a library of derivatives could elucidate the key structural features necessary for specific biological effects. Given its natural origin, investigations into its mechanism of action in relevant biological pathways are also highly warranted.

Computational Chemistry Advancements for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, providing valuable insights that can guide experimental research. For this compound, computational modeling can be employed to explore several unexplored avenues. Conformational analysis using methods like Density Functional Theory (DFT) can provide a detailed understanding of the molecule's three-dimensional structure and the influence of the bulky methyl groups on the cyclohexane (B81311) ring conformation. sapub.org

Future computational studies should focus on:

Predictive Toxicology: In silico models can be used to estimate the potential toxicity of the compound and its derivatives, helping to prioritize which compounds to advance to in vitro and in vivo testing.

Drug-Likeness and Pharmacokinetic Predictions: Computational tools can assess properties like solubility, permeability, and metabolic stability, which are crucial for evaluating the potential of a compound as a drug candidate.

Molecular Docking: If specific biological targets are identified, molecular docking simulations can be used to predict the binding modes of this compound and its analogs, aiding in the design of more potent and selective inhibitors.

Reaction Mechanism Simulation: Computational modeling can be used to investigate the transition states and energy barriers of potential synthetic routes and photochemical reactions, complementing experimental mechanistic studies.

By leveraging these computational approaches, researchers can accelerate the exploration of this compound's potential in a more targeted and efficient manner.

Q & A

Q. What are the established synthetic routes for 2,2,5,5-Tetramethylcyclohexane-1,4-dione?

The compound can be synthesized via multi-component reactions (MCRs) involving cyclohexane-1,4-dione derivatives. Methylation of the cyclohexane-1,4-dione core using methyl halides under basic conditions is a common step to introduce the tetramethyl substituents. Reaction optimization typically involves controlling stoichiometry and reaction time to minimize byproducts .

Q. How is this compound characterized for purity and structural confirmation?

Standard characterization methods include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Phase change data (e.g., melting point) from authoritative databases like NIST can validate physical properties .

Q. What are the primary applications of this compound in heterocyclic chemistry?

The dione serves as a precursor in heterocyclization reactions to generate fused derivatives with biological activity. For example, it undergoes multi-component reactions with amines and aldehydes to form pyrrolidine or piperidine-fused scaffolds, which are screened for pharmacological properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from conformational isomerism or solvent effects. Advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography can clarify structural ambiguities. Cross-referencing with computational chemistry tools (e.g., DFT simulations) provides additional validation .

Q. What experimental designs are optimal for studying the compound's hypoglycemic activity?

In vitro assays (e.g., glucose uptake in HepG2 cells) and in vivo models (e.g., streptozotocin-induced diabetic mice) are standard. Dose-response studies and comparisons with positive controls (e.g., metformin) are critical. Mechanistic insights require enzyme inhibition assays (e.g., α-glucosidase) or transcriptomic analysis of glucose-regulating pathways .

Q. How does steric hindrance from the tetramethyl groups influence reactivity in catalysis?

The bulky substituents restrict access to the diketone moiety, reducing electrophilicity in nucleophilic additions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) and computational modeling (e.g., molecular orbital analysis) can quantify steric effects. Comparative studies with less-substituted analogs (e.g., 2,5-dimethyl derivatives) are recommended .

Q. What methodologies address discrepancies in reported biological activity data?

Contradictions may stem from differences in assay conditions (e.g., cell lines, solvent systems). Rigorous replication studies with standardized protocols (e.g., OECD guidelines) and meta-analyses of published data are essential. Synchrotron-based techniques (e.g., X-ray crystallography of protein-ligand complexes) can resolve binding mode ambiguities .

Methodological Considerations

  • Data Validation : Cross-check physical properties (e.g., boiling point) against NIST databases .
  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) to ensure consistency .
  • Biological Assays : Include positive/negative controls and validate results with orthogonal methods (e.g., Western blotting alongside activity assays) .

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2,2,5,5-Tetramethylcyclohexane-1,4-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.